N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
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Description
N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been reported to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, given that PKB is a key downstream component in this pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been reported to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-15-26-20(14-21(27-15)28-13-3-10-24-28)23-11-12-25-31(29,30)19-9-7-17-5-2-4-16-6-8-18(19)22(16)17/h2-5,7,9-10,13-14,25H,6,8,11-12H2,1H3,(H,23,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRBDUABLRYZNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.